![molecular formula C12H21N3O2 B2574166 N-cycloheptyl-3-oxopiperazine-1-carboxamide CAS No. 2034553-01-8](/img/structure/B2574166.png)
N-cycloheptyl-3-oxopiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives, which could potentially include N-cycloheptyl-3-oxopiperazine-1-carboxamide, involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Aplicaciones Científicas De Investigación
Bicyclic Piperazine Mimetics for Drug Design
Bicyclic piperazine mimetics, including derivatives like N-cycloheptyl-3-oxopiperazine-1-carboxamide, have been explored for their potential in drug design. These compounds serve as peptide β-turn mimetics, which are crucial for mimicking the secondary structure of peptides in the design of peptide-based therapeutics. A study highlights the use of the Castagnoli-Cushman reaction for synthesizing these mimetics, underscoring their importance in creating compounds with high sp^3 character, beneficial for drug discovery (Usmanova et al., 2018).
Asymmetric Syntheses of Cyclopropanecarboxylic Acids
Research into asymmetric syntheses of cyclopropanecarboxylic acids from precursors, including piperazine derivatives, showcases the versatility of these compounds in synthetic organic chemistry. These acids play a significant role in pharmaceutical development, serving as building blocks for various active pharmaceutical ingredients (Alcaraz et al., 1994).
Spirocyclic 2,6-Dioxopiperazine Derivatives from Amino Nitriles
The synthesis of spirocyclic 2,6-dioxopiperazine derivatives from amino acid-derived alpha-amino nitriles represents another application. These compounds are of interest due to their potential medicinal properties and as scaffolds for further chemical transformations. This research highlights the methodology for creating these derivatives, contributing to the development of new pharmaceutical agents (González-Vera et al., 2005).
Biosynthesis and Structures of Marine-derived Cyclic Peptides
Cyclic peptides, including those related to or derived from piperazine structures, have been isolated from marine bacteria. These compounds, such as cyclomarins and cyclomarazines, contain modified amino acid residues and demonstrate the complexity and diversity of natural product chemistry. They offer insights into the biosynthesis of novel compounds with potential applications in drug development and biochemistry (Schultz et al., 2008).
Mecanismo De Acción
Target of Action
The primary target of N-cycloheptyl-3-oxopiperazine-1-carboxamide is the Nav1.8 channel . This channel is a type of voltage-gated sodium channel found in the body, and it plays a crucial role in the generation and conduction of action potentials, particularly in pain-sensing neurons .
Mode of Action
N-cycloheptyl-3-oxopiperazine-1-carboxamide: interacts with the Nav1.8 channel as an inhibitor . By inhibiting the activity of this channel, it can prevent the generation and conduction of action potentials, thereby reducing the sensation of pain .
Biochemical Pathways
The inhibition of the Nav1.8 channel by N-cycloheptyl-3-oxopiperazine-1-carboxamide affects the sodium ion flow across the neuronal membrane . This disruption in the flow of ions can lead to a decrease in the excitability of the neurons, which in turn can lead to a reduction in the sensation of pain .
Result of Action
The molecular and cellular effects of N-cycloheptyl-3-oxopiperazine-1-carboxamide ’s action primarily involve the reduction of pain sensation . By inhibiting the Nav1.8 channel, it can decrease the excitability of pain-sensing neurons, leading to a reduction in the sensation of pain .
Propiedades
IUPAC Name |
N-cycloheptyl-3-oxopiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c16-11-9-15(8-7-13-11)12(17)14-10-5-3-1-2-4-6-10/h10H,1-9H2,(H,13,16)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZQSDSIDYTKMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)N2CCNC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.